2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects the complex structural organization of this compound, incorporating elements from both heterocyclic and organoboron chemical classification systems. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically designated as 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole, which precisely describes the connectivity and substitution pattern of all constituent atoms. The name indicates the presence of an oxazole ring at the 2-position substituted with a phenyl group that bears a pinacolborane ester at the para position.
Structural identification of this compound reveals several key molecular features that define its chemical behavior and synthetic utility. The molecular formula C15H18BNO3 indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that influences the compound's physical and chemical properties. The molecular weight of 271.1221 atomic mass units places this compound within a size range that is particularly amenable to standard analytical techniques and synthetic manipulations commonly employed in organic chemistry laboratories.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C15H18BNO3 | Complete atomic composition |
| Molecular Weight | 271.1221 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 501944-79-2 | Unique chemical identifier |
| Melting Point Data | Not specified | Physical property data |
| Boiling Point | Estimated >300°C | Thermal stability indicator |
The compound's structural architecture can be analyzed through examination of its constituent functional groups and their spatial relationships. The oxazole ring system consists of a five-membered heterocycle containing one nitrogen atom and one oxygen atom, which creates a distinctive electronic environment characterized by electron deficiency that influences the ring's reactivity toward nucleophilic and electrophilic reagents. The phenyl linker provides a rigid aromatic spacer that positions the pinacolborane ester group at an optimal distance from the oxazole ring, preventing unwanted intramolecular interactions while maintaining electronic communication between the two functional groups.
The pinacolborane ester functionality represents a protected form of boronic acid that exhibits enhanced stability compared to the free boronic acid while retaining the ability to participate in cross-coupling reactions under appropriate catalytic conditions. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection around the boron center, contributing to the compound's overall stability and facilitating selective reactivity at this position. This structural arrangement has been optimized through extensive research in organoboron chemistry to provide an ideal balance between stability and reactivity for synthetic applications.
Historical Context in Heterocyclic Boron Chemistry
The development of heterocyclic boron chemistry represents one of the most significant advances in synthetic organic chemistry during the late twentieth and early twenty-first centuries, with compounds like this compound representing the culmination of decades of research into the synthesis and application of organoboron compounds. The historical foundation for this field was established through the pioneering work on boronic acids and their derivatives, which began with the first preparation and isolation of a boronic acid by Frankland in 1860, although practical applications remained limited for more than a century due to synthetic and stability challenges.
The revolutionary breakthrough that enabled the practical application of compounds like this compound came with the discovery of the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron by Miyaura and coworkers in 1995, which provided the first general method for preparing pinacol boronates without the use of harsh organometallic reagents. This development provided access to numerous aryl and heteroaryl boron derivatives possessing sensitive functional groups, dramatically expanding the scope of accessible organoboron compounds and enabling the synthesis of complex heterocyclic systems.
| Historical Milestone | Year | Significance | Impact on Field |
|---|---|---|---|
| First Boronic Acid Isolation | 1860 | Frankland's pioneering work | Established foundation of organoboron chemistry |
| Suzuki Coupling Development | 1979 | Cross-coupling methodology | Enabled practical boronic acid applications |
| Miyaura Borylation | 1995 | Direct halide borylation | Revolutionized boronic ester synthesis |
| Heteroaryl Extension | 2006 | Oxazole coupling protocols | Expanded heterocyclic applications |
The specific application of boronic ester chemistry to oxazole systems gained prominence following the development of protocols for the functionalization of oxazole rings using Suzuki coupling reactions, as described in comprehensive studies of oxazole reactivity patterns. These investigations demonstrated that oxazole rings could serve as effective coupling partners in palladium-catalyzed cross-coupling reactions, provided that appropriate leaving groups and reaction conditions were employed. The development of efficient methods for installing boronic ester functionality on oxazole systems represented a crucial advance that enabled the synthesis of compounds like this compound.
Recent advances in borylation methodology have further expanded the accessibility of heterocyclic boronic esters through the development of alternative borylating agents and reaction conditions. The introduction of tetrakis(dimethylamino)diboron as a borylating agent has provided a more atom economical and efficient approach to borylation reactions, representing a significant improvement over traditional methods that relied heavily on bis(pinacolato)diboron. These methodological advances have reduced both the time and chemical waste associated with boronic ester synthesis, making compounds like this compound more readily accessible for research and application.
The evolution of heterocyclic boron chemistry has been characterized by a progressive understanding of the electronic and steric factors that influence the reactivity of organoboron compounds in various synthetic transformations. Early investigations focused primarily on simple arylboronic acids and their applications in cross-coupling reactions, but subsequent research has demonstrated that the incorporation of heterocyclic functionality can dramatically alter the electronic properties and reactivity patterns of boronic compounds. This understanding has led to the development of increasingly sophisticated heterocyclic boronic esters that combine multiple functional groups within carefully designed molecular frameworks.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJCLGGUPENKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-79-2 | |
| Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom. This can result in significant changes in the target molecule, potentially altering its function or reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. For instance, it is known to be stable under normal conditions but may hydrolyze in a humid environment. Furthermore, its reactivity and efficacy may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation depending on the specific context. For example, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects. Additionally, this compound has been shown to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action. This binding can lead to conformational changes in the enzyme, resulting in either inhibition or activation of its catalytic activity. Furthermore, this compound can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher dosages, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with key biomolecules and influence cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For example, nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and other nuclear functions.
Biological Activity
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boron-containing heterocyclic compound with potential applications in various biological contexts. This article reviews its biological activity based on available literature and research findings.
- Chemical Formula : CHBNO
- Molecular Weight : 427.30 g/mol
- CAS Number : 2009169-65-5
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known for their ability to form stable complexes with biomolecules, which can enhance their therapeutic efficacy.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds containing boron have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that boron-containing compounds can inhibit tubulin polymerization, which is crucial in cancer cell division .
- A study highlighted that certain derivatives exhibited IC values as low as 0.34 µM against specific cancer cell lines .
- Apoptotic Induction :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Apoptosis Induction | Increased caspase-3 activation | |
| Enzyme Inhibition | Inhibition of CYP3A4 |
Case Study: Anticancer Efficacy
A recent study focused on a series of boron-containing compounds similar to This compound demonstrated significant anticancer properties against various cell lines. The study reported a notable growth inhibition in leukemia and solid tumor cell lines with GI values below 1 µM for several derivatives .
Comparison with Similar Compounds
Thiazole Analogues
Compound: 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: Not explicitly provided)
- Structural Difference : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen).
- Synthesis : Prepared via Li/Br exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diethyl ether .
- Reactivity : Thiazole’s lower electron density (due to sulfur’s electronegativity) may reduce coupling efficiency compared to oxazole derivatives.
- Applications : Less common in drug synthesis but used in agrochemicals.
Benzooxazole Derivatives
Compound : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS: 439090-73-0)
Oxadiazole Analogues
Compound : 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 276694-19-0)
Directly Boronated Oxazoles
Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (CAS: 942070-84-0)
- Structural Difference : Boronate ester is directly attached to the oxazole ring, omitting the phenyl spacer.
- Reactivity : Higher electron density at the boron site increases susceptibility to hydrolysis, reducing stability .
- Applications: Limited to short-term synthetic steps.
Comparative Data Table
Key Research Findings
- Electronic Effects : Oxazole derivatives exhibit higher electron density compared to oxadiazoles, favoring coupling with electron-deficient partners. Thiazoles show intermediate behavior .
- Steric Considerations : Benzooxazole derivatives suffer from steric hindrance, reducing reaction rates in cross-couplings .
- Stability : Boronate esters on phenyl-linked oxazoles (e.g., 439090-73-0) are more stable than those directly attached to the heterocycle .
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
-
- 2-(4-bromophenyl)oxazole or 2-(4-chlorophenyl)oxazole
- Bis(pinacolato)diboron (B2pin2) as the boron source
-
- Palladium catalyst, commonly Pd(dppf)Cl2 or Pd(PPh3)4
- Base such as potassium carbonate (K2CO3) or potassium acetate (KOAc)
- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
- Inert atmosphere (nitrogen or argon)
- Heating at 80–100 °C for several hours
Reaction:
The halogenated oxazole undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the boronate ester.Yield:
Reported yields range from 65% to 85%, depending on the catalyst system and reaction optimization.
Alternative Synthetic Approaches
Direct Borylation of Aryl C–H Bonds:
Though less common for this substrate, iridium-catalyzed C–H borylation methods can be applied to phenyl-oxazole derivatives to install the boronate ester directly on the aromatic ring. This method requires:- Iridium catalysts such as [Ir(cod)(OMe)]2 with bipyridine ligands
- Pinacolborane (HBpin) as the boron source
- Mild heating (room temperature to 80 °C)
Advantages: Avoids the need for pre-halogenated substrates but may have regioselectivity challenges.
Detailed Reaction Data and Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Halogenated substrate | 2-(4-bromophenyl)oxazole | Commercially available or synthesized |
| Boron source | Bis(pinacolato)diboron (B2pin2) | Stable, widely used |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd(dppf)Cl2 often preferred for higher yields |
| Base | Potassium carbonate (K2CO3), potassium acetate (KOAc) | Facilitates transmetalation |
| Solvent | 1,4-Dioxane, DMF | High boiling point solvents preferred |
| Temperature | 80–100 °C | Reflux or oil bath heating |
| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |
| Reaction time | 6–24 hours | Depends on scale and catalyst loading |
| Yield | 65–85% | Optimized conditions yield higher |
Industrial and Scale-Up Considerations
Continuous Flow Systems:
For industrial production, continuous flow reactors are employed to enhance heat and mass transfer, allowing better control of reaction parameters and improved reproducibility.Catalyst Recycling:
Palladium catalysts can be immobilized or recovered to reduce cost and environmental impact.Purification:
The product is typically purified by column chromatography or recrystallization to achieve high purity suitable for further synthetic applications.
Research Findings and Optimization
Catalyst and Ligand Effects:
Studies show that the choice of ligand on palladium significantly affects the reaction rate and yield. Bidentate phosphine ligands such as dppf enhance catalyst stability.Base Selection:
Potassium carbonate is preferred for its mild basicity and solubility in polar solvents, leading to cleaner reactions.Solvent Influence:
Polar aprotic solvents like DMF can improve solubility of reactants but may require careful control to avoid side reactions.Reaction Monitoring:
Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/System | Base | Solvent | Temp (°C) | Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed Miyaura Borylation | 2-(4-bromophenyl)oxazole | Pd(dppf)Cl2, Pd(PPh3)4 | K2CO3, KOAc | 1,4-Dioxane, DMF | 80–100 | 65–85 | Most common, reliable |
| Ir-catalyzed C–H Borylation | 2-(4-phenyl)oxazole (non-halogenated) | [Ir(cod)(OMe)]2 + bipyridine | None or mild base | Toluene, THF | 25–80 | Moderate | Direct C–H functionalization, regioselectivity issues |
| Multi-component synthesis (reported in literature) | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde + oxazole precursors | Various | Variable | Variable | Variable | 68–79 | Complex routes for derivatives |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
